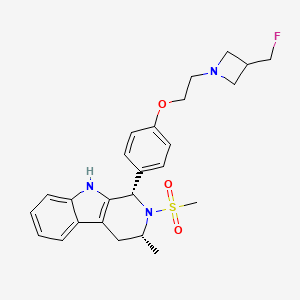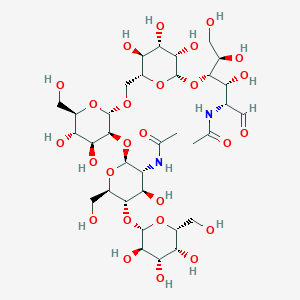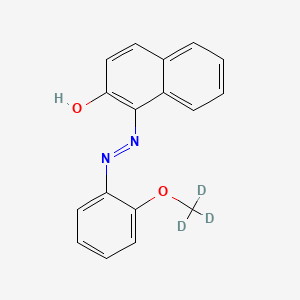![molecular formula C9H11FN2O5 B12394266 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally characterized by a pyrimidine base attached to a modified sugar moiety. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as tin(IV) chloride.
Deprotection: The protected groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
化学反应分析
Types of Reactions: 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted nucleoside analogs.
科学研究应用
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer activities. It is particularly of interest in the treatment of viral infections and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation disrupts the normal function of nucleic acids, leading to inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and thus preventing the synthesis of viral or cancerous DNA.
相似化合物的比较
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 4’-azidouridine
Uniqueness: 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of a fluorine atom at the 3-position of the sugar moiety. This modification enhances its stability and bioavailability compared to other nucleoside analogs. Additionally, the fluorine atom contributes to its antiviral and anticancer properties by increasing its affinity for target enzymes.
属性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC 名称 |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1 |
InChI 键 |
UIYWFOZZIZEEKJ-WDGWZIQESA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




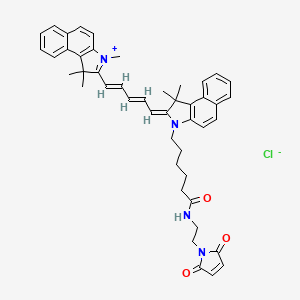

![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


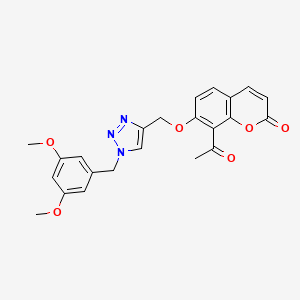
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

